2-Methyl-3-(pyridin-4-YL)propanoic acid

Übersicht

Beschreibung

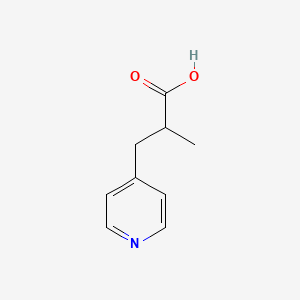

2-Methyl-3-(pyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol This compound features a pyridine ring substituted at the 4-position with a propanoic acid moiety, which is further substituted with a methyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-3-(pyridin-4-yl)propanoic acid can be synthesized through several synthetic routes. One common method involves the reaction of propanedioic acid, 2-methyl-2-(4-pyridinylmethyl)-, 1,3-diethyl ester with appropriate reagents under controlled conditions . The reaction typically requires the use of a strong acid or base as a catalyst and is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Building Block in Organic Synthesis

2-Methyl-3-(pyridin-4-YL)propanoic acid serves as an essential building block in organic synthesis. Its structure allows for the formation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of the pyridine ring enhances its reactivity, enabling diverse synthetic pathways.

2. Coordination Chemistry

In coordination chemistry, this compound acts as a ligand. Its ability to coordinate with metal ions can lead to the formation of metal complexes that may exhibit unique electronic properties or catalytic activities. Such complexes are valuable in catalysis and materials science.

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Minimum inhibitory concentration (MIC) studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5.64 to 22.9 µM.

2. Antiviral Activity

The compound has been evaluated for its antiviral properties, particularly against human coronaviruses. Studies report moderate antiviral activity, with cytotoxic concentration (CC50) values between 500 to 800 µM. This suggests potential as a therapeutic agent during viral outbreaks.

3. Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly prostate cancer cells. The compound's mechanism appears to involve cell cycle arrest and induction of programmed cell death, highlighting its potential as an anticancer therapeutic.

Data Summary Table

| Activity Type | Tested Strains/Cells | CC50/MIC Values | Remarks |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | MIC: 5.64 - 22.9 µM | Effective against multiple bacterial strains |

| Antiviral | Human coronavirus strains | CC50: 500 - 800 µM | Moderate activity observed |

| Anticancer | Prostate cancer cell lines | IC50: Varies by derivative | Induces apoptosis and cell cycle arrest |

Case Studies

Antiviral Study

A study assessed various derivatives of pyridinyl propanamides for their efficacy against coronaviruses, including derivatives of this compound. Results indicated promising antiviral activity with specific derivatives showing significant effects while maintaining lower toxicity levels compared to established antiviral drugs like chloroquine.

Anticancer Evaluation

In another investigation focusing on prostate cancer cells, derivatives including this compound were tested for cytotoxicity using MTT assays. The results showed that certain concentrations led to substantial reductions in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Pyridinyl)propanoic acid: Similar structure but lacks the methyl group at the 2-position.

2-Pyridinepropionic acid: Similar structure but with the pyridine ring substituted at the 2-position.

3-(3-Pyridyl)propionic acid: Similar structure but with the pyridine ring substituted at the 3-position.

Uniqueness

2-Methyl-3-(pyridin-4-yl)propanoic acid is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its efficacy in various applications.

Biologische Aktivität

2-Methyl-3-(pyridin-4-YL)propanoic acid is an organic compound notable for its structural features, which include a pyridine ring and a propanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of this compound is , with a molecular weight of approximately 203.24 g/mol. The presence of the pyridine ring contributes to its reactivity and biological interactions, while the carboxylic acid group plays a significant role in its chemical behavior.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid side chains in proteins, influencing enzyme activity.

- π-π Stacking Interactions : The aromatic nature of the pyridine ring allows it to engage in π-π stacking interactions with other aromatic residues, potentially stabilizing protein-ligand complexes.

These interactions can modulate various biochemical pathways, leading to either inhibitory or activating effects on target proteins.

Biological Activity and Applications

Recent studies have investigated the biological activities associated with this compound, revealing several potential applications:

- Enzyme Inhibition : Preliminary research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.

- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in developing new antibiotics or antimicrobial agents.

- Neuroprotective Effects : There is emerging evidence that pyridine derivatives can exert neuroprotective effects, which may be relevant for conditions like neurodegenerative diseases.

Case Studies and Research Findings

A selection of research findings highlights the biological activity of this compound:

Eigenschaften

IUPAC Name |

2-methyl-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGULNNXYUJYOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.